molecular formula C7H6N2O4 B3152510 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid CAS No. 73763-86-7

3-(Methoxycarbonyl)pyrazine-2-carboxylic acid

Cat. No.: B3152510
CAS No.: 73763-86-7
M. Wt: 182.13 g/mol
InChI Key: ZKBPWGREDZWROM-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C7H6N2O4 It is a pyrazine derivative characterized by the presence of both a methoxycarbonyl group and a carboxylic acid group attached to the pyrazine ring

Mechanism of Action

Mode of Action

It is known that the compound can participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets through covalent bond formation.

Biochemical Pathways

Its involvement in suzuki–miyaura cross-coupling reactions suggests that it may play a role in pathways involving carbon-carbon bond formation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid . These factors can include pH, temperature, and the presence of other molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid typically involves the esterification of pyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazine-2,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Pyrazine-2,3-dicarboxylic acid.

    Reduction: 3-(Hydroxymethyl)pyrazine-2-carboxylic acid.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methoxycarbonyl)pyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

    Pyrazine-2-carboxylic acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.

    3-(Hydroxymethyl)pyrazine-2-carboxylic acid: Contains a hydroxymethyl group instead of a methoxycarbonyl group, which can alter its reactivity and applications.

    Pyrazine-2,3-dicarboxylic acid: Contains an additional carboxylic acid group, making it more acidic and potentially more reactive in certain conditions.

Uniqueness: 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in diverse research and industrial applications.

Properties

IUPAC Name

3-methoxycarbonylpyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-13-7(12)5-4(6(10)11)8-2-3-9-5/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBPWGREDZWROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73763-86-7
Record name 3-(methoxycarbonyl)pyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of pyrazine-2,3-dicarboxylic acid (20 g, 119 mmol, 1 equiv.) was added MeOH (80 mL) followed by dropwise addition of concentrated H2SO4 (36 mL, 680 mmol, 5.7 equiv.) over 45 minutes. This method is similar to that that cited for a different substrate (J. Am. Chem. Soc., 73, 1951, 5614-5616). The reaction was heated at 75° C. for 16 hours and then cooled and quenched with water (200 mL). It was extracted with EtOAc (4×60 mL) and the organic layer washed several times with water (3×50 ml), saturated NaHCO3 (50 ml), brine solution (50 mL). It was dried over Na2SO4, filtered and concentrated in vacuo to yield pyrazine-2,3-dicarboxylic acid methyl ester 241 as a brown solid (47%, 10.97 g, 55.9 mmol). 1H NMR (300 MHz) CDCl3 δ 8.79 (d, J=2.7 Hz, 2 H), 4.05 (s, 3 H), 4.04 (s, 3 H). TLC Rf: 0.7 ethyl acetate/methanol (9/1)
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 12.0 g (79.95 mmol) of 2,3-pyrazine dicarboxylic anhydride in 282 mL of MeOH was heated to 65° C. overnight. The reaction mixture was cooled to ambient temperature and concentrated in vacuo. To the obtained residue was added water followed by slow addition of solid NaHCO3. After gas evolution ceased, the aqueous layer was extracted with EtOAc (1×). The aqueous layer was then acidified to pH 2 by addition of conc. HCl. The aqueous layer was extracted with EtOAc (2×) and the combined organics from the second extraction washed with brine (1×). The organic layer was dried over Na2SO4, filtered and concentrated in vacuo to yield 12.41 g (85% crude yield) of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid (Compound 6) as a white powder that was used without further purification: 1H NMR (DMSO, 300 MHz): δppm 8.91 (d, J=2.7 Hz, 1H), 8.89 (d, J=2.7 Hz, 1H), 3.91 (s, 3H).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
282 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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